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molecular formula C11H11N3O2 B8624649 6-Amino-3-benzyl-1H-pyrimidine-2,4-dione

6-Amino-3-benzyl-1H-pyrimidine-2,4-dione

Cat. No. B8624649
M. Wt: 217.22 g/mol
InChI Key: JCGJSBVUVFPNHB-UHFFFAOYSA-N
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Patent
US05393755

Procedure details

Reflux 6-amino-3-(phenylmethyl)-2-methylthiopyrimidin-4(3H)-one (2.5 g=10 mmol) in 40 ml 10% aqueous NaOH for four hours. Cool, acidify the solution and collect the precipitate. Water wash and dry to give the title compound, a white solid, EI MS: M+=217.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](SC)[N:5]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:4](=[O:17])[CH:3]=1.[OH-:18].[Na+]>>[NH2:1][C:2]1[NH:7][C:6](=[O:18])[N:5]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:4](=[O:17])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=CC(N(C(=N1)SC)CC1=CC=CC=C1)=O
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
collect the precipitate
WASH
Type
WASH
Details
Water wash
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(N(C(N1)=O)CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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